Cindunistat hydrochloride maleate Cindunistat hydrochloride maleate Cindunistat, also known as PHA-728669F, PF-00572986, PHA-84250, SD-6010 and SC-084250, is a potent and oral selective iNOS inhibitor. cindunistat is potentially useful in patients with symptomatic osteoarthritis of the knee.
Brand Name: Vulcanchem
CAS No.: 753491-31-5
VCID: VC0523792
InChI: InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1
SMILES: CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl
Molecular Formula: C20H39ClN6O8S2
Molecular Weight: 591.1 g/mol

Cindunistat hydrochloride maleate

CAS No.: 753491-31-5

Cat. No.: VC0523792

Molecular Formula: C20H39ClN6O8S2

Molecular Weight: 591.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cindunistat hydrochloride maleate - 753491-31-5

Specification

CAS No. 753491-31-5
Molecular Formula C20H39ClN6O8S2
Molecular Weight 591.1 g/mol
IUPAC Name (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride
Standard InChI InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1
Standard InChI Key AXMATQOUTYMHRH-YYYPGOKWSA-N
Isomeric SMILES CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl
SMILES CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl
Canonical SMILES CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl
Appearance Solid powder

Introduction

Chemical Properties and Structure

Cindunistat hydrochloride maleate possesses specific chemical properties that influence its pharmacological behavior. The compound's detailed chemical characteristics are presented in the following table:

PropertyValue
CAS Number753491-31-5
Molecular FormulaC20H39ClN6O8S2
Molecular Weight591.14 g/mol
StereochemistryAbsolute
Defined Stereocenters2/2
E/Z Centers1
SMILESCl.OC(=O)\C=C/C(O)=O.CC(=N)NCCSCC@(N)C(O)=O.CC(=N)NCCSCC@(N)C(O)=O
AppearanceSolid

The chemical structure includes two defined stereocenters and one E/Z center, giving it specific three-dimensional conformational properties . The compound contains a hydrochloride salt and a maleate component, which affects its solubility profile and stability . The stereochemistry of the molecule contributes to its selective binding to the iNOS enzyme .

Pharmacological Profile

Cindunistat hydrochloride maleate exhibits a specific pharmacological profile characterized by its selective inhibition of inducible nitric oxide synthase. This enzyme plays a crucial role in inflammatory processes through the production of nitric oxide.

Mechanism of Action

The compound functions as a potent, selective, time-dependent and irreversible inhibitor of human inducible nitric oxide synthase (hiNOS) . By inhibiting iNOS, cindunistat reduces the production of nitric oxide, which is implicated in inflammatory processes and pain signaling pathways . This mechanism made it a promising candidate for conditions where excessive nitric oxide production contributes to pathology, particularly in inflammatory joint diseases .

Selectivity

A key characteristic of cindunistat is its selectivity for the inducible form of nitric oxide synthase, which distinguishes it from compounds that might affect all forms of NOS indiscriminately . This selectivity is important for targeting disease-specific pathways while minimizing off-target effects on physiological nitric oxide production .

Preclinical Studies

Before advancing to human clinical trials, cindunistat hydrochloride maleate demonstrated promising results in various preclinical models of disease.

Animal Models of Osteoarthritis

In vivo studies using the canine anterior cruciate ligament-transection model demonstrated that cindunistat improves several osteoarthritis-related parameters . Specifically, treatment with the compound showed:

  • Improved synovial fluid nitrite levels

  • Reduced nitrotyrosine biomarkers

  • Decreased osteophyte formation

  • Reduced cartilage lesions

These findings suggested potential disease-modifying effects in osteoarthritis, providing rationale for further investigation in clinical settings.

Pain Models

Beyond structural improvements in joint models, cindunistat has also demonstrated efficacy in preclinical pain models. Studies showed that the compound improved pain behavior in rodent models of both:

  • Inflammatory pain

  • Neuropathic pain

These analgesic effects further supported the investigation of cindunistat as a potential therapeutic agent for osteoarthritis, which is characterized by both structural joint changes and significant pain symptoms.

Clinical Trials

The promising preclinical findings led to the clinical investigation of cindunistat hydrochloride maleate in patients with osteoarthritis.

Study Design

A pivotal clinical trial for cindunistat was a 2-year, multinational, double-blind, placebo-controlled trial that enrolled patients with symptomatic knee osteoarthritis (Kellgren and Lawrence Grade 2 or 3) . The study had the following characteristics:

  • Total enrollment: 1457 patients

  • Treatment arms:

    • Cindunistat 50 mg/day (n=485)

    • Cindunistat 200 mg/day (n=486)

    • Placebo (n=486)

  • Study completion rate: 71.9% (1048 patients)

  • Duration: 96 weeks

  • Primary endpoint: Rate of joint space narrowing (JSN) assessed by radiography

  • Randomization: Stratified by Kellgren and Lawrence Grade (KLG)

  • Assessment timepoints: Baseline, week 48, and week 96

Standard osteoarthritis therapies were permitted throughout the trial, and radiographic assessments were performed using the modified Lyon-schuss protocol .

Efficacy Results

The clinical trial results revealed mixed outcomes regarding the efficacy of cindunistat:

Storage ConditionStability Period
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

The compound is typically shipped at room temperature as it remains stable at ambient conditions for the duration of ordinary shipping and customs processing . For dissolution, cindunistat may dissolve in DMSO (dimethyl sulfoxide) in most cases, but other solvents such as water, ethanol, or DMF (dimethylformamide) can be attempted if necessary .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator